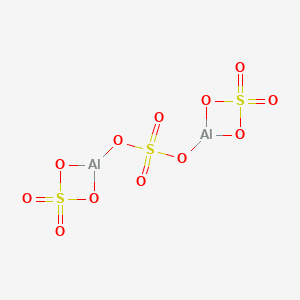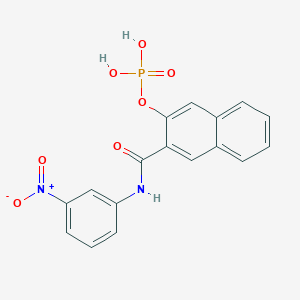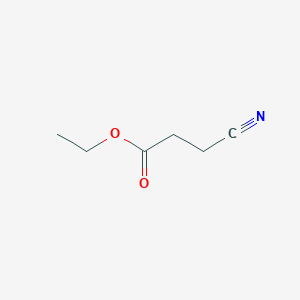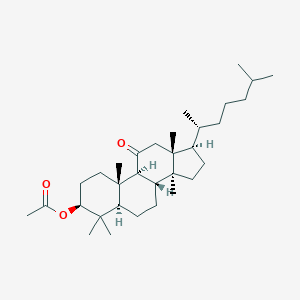
Lanostan-11-one, 3beta-hydroxy-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanostan-11-one, 3beta-hydroxy-, acetate is a natural triterpene compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Lanostan-11-one, 3beta-hydroxy-, acetate has been studied for its potential applications in various fields, including medicine, agriculture, and industry. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as an insecticide and as a biofuel.
Wirkmechanismus
The mechanism of action of Lanostan-11-one, 3beta-hydroxy-, acetate is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and gene expression. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Lanostan-11-one, 3beta-hydroxy-, acetate has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess anti-viral properties by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Lanostan-11-one, 3beta-hydroxy-, acetate has various advantages and limitations for lab experiments. The compound is readily available from natural sources, and its synthesis method is well-established. However, the compound is relatively unstable and sensitive to light and heat, which can affect its potency. Additionally, the compound has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Lanostan-11-one, 3beta-hydroxy-, acetate. One potential direction is the development of novel synthesis methods to enhance the yield and purity of the compound. Another direction is the study of the compound's potential use as an insecticide and biofuel. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine and agriculture.
Conclusion:
Lanostan-11-one, 3beta-hydroxy-, acetate is a natural triterpene compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties, and its potential use as an insecticide and biofuel. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine and agriculture.
Synthesemethoden
Lanostan-11-one, 3beta-hydroxy-, acetate can be synthesized from the natural source, Ganoderma lucidum. The extraction of the compound involves the use of solvents and purification techniques. The synthesis method of Lanostan-11-one, 3beta-hydroxy-, acetate has been extensively studied, and various methods have been developed to enhance the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
10049-93-1 |
|---|---|
Produktname |
Lanostan-11-one, 3beta-hydroxy-, acetate |
Molekularformel |
C32H54O3 |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
[(3S,5R,8R,9S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-11-oxo-1,2,3,5,6,7,8,9,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-20(2)11-10-12-21(3)23-15-18-31(8)24-13-14-26-29(5,6)27(35-22(4)33)16-17-30(26,7)28(24)25(34)19-32(23,31)9/h20-21,23-24,26-28H,10-19H2,1-9H3/t21-,23-,24-,26+,27+,28-,30+,31+,32-/m1/s1 |
InChI-Schlüssel |
GPHSFRFRMHROKY-KQJNSAGQSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Synonyme |
3β-(Acetyloxy)-5α-lanostan-11-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
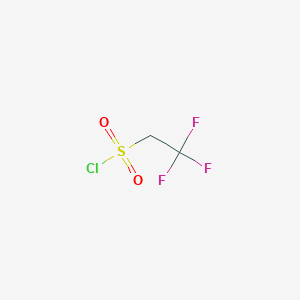
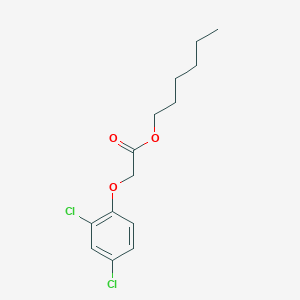
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
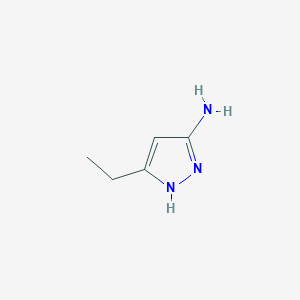
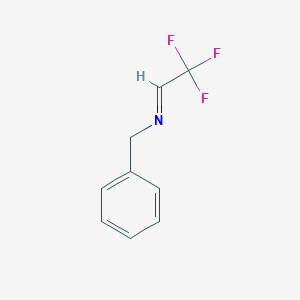

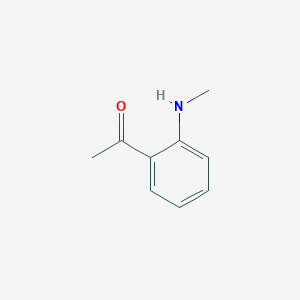
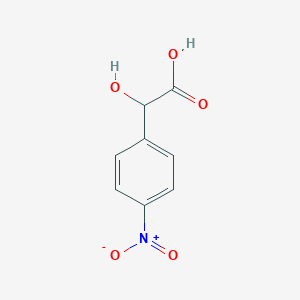
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
